molecular formula C6H3BrO5 B1382194 3-Bromofuran-2,5-dicarboxylic acid CAS No. 4806-00-2

3-Bromofuran-2,5-dicarboxylic acid

Cat. No. B1382194
CAS RN: 4806-00-2
M. Wt: 234.99 g/mol
InChI Key: BDMJHLXCYVWBAN-UHFFFAOYSA-N
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Description

3-Bromofuran-2,5-dicarboxylic acid is a chemical compound with the molecular formula C6H3BrO5 . It has a molecular weight of 234.99 g/mol . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of bifuran-based monomers from methyl bromo-furancarboxylates, which can be prepared from hemicellulose-based furfural, has been achieved through nickel-electrocatalyzed homocoupling . This protocol uses sustainable carbon-based graphite electrodes in an undivided cell, and the products are isolated by precipitation . An environmentally benign and cost-effective protocol has also been described for the synthesis of valuable bifuranyl dicarboxylates, starting with α-bromination of readily accessible furan-2-carboxylates by LiBr and K2S2O8 .


Molecular Structure Analysis

The InChI code for 3-Bromofuran-2,5-dicarboxylic acid is 1S/C6H3BrO5/c7-2-1-3 (5 (8)9)12-4 (2)6 (10)11/h1H, (H,8,9) (H,10,11) . Its canonical SMILES is C1=C (OC (=C1Br)C (=O)O)C (=O)O .


Chemical Reactions Analysis

The nickel-bipyridine electrocatalyzed homocoupling of bromine-substituted methyl furancarboxylates, which can be prepared from hemicellulose-derived furfural, is used to access bifuran motifs . The protocol avoids the use of a sacrificial anode by employing triethanolamine as an electron donor .


Physical And Chemical Properties Analysis

3-Bromofuran-2,5-dicarboxylic acid has a molecular weight of 234.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 233.91639 g/mol . The topological polar surface area is 87.7 Ų .

Scientific Research Applications

Synthesis of Bio-based Polyesters

3-Bromofuran-2,5-dicarboxylic acid: is a promising candidate for the synthesis of bio-based polyesters . These polyesters can be used to create environmentally friendly plastics, offering a sustainable alternative to petroleum-based materials.

Organogelator Development

This compound has potential applications in the development of organogelators . Organogelators are important for creating gels used in various industries, including pharmaceuticals and cosmetics, due to their ability to self-assemble into fibrillar networks stabilized by hydrogen bonding.

Biomass Conversion

As a furan platform chemical, 3-Bromofuran-2,5-dicarboxylic acid can be derived from biomass . This application is crucial for the sustainable production of chemicals, reducing reliance on non-renewable resources.

Green Chemistry

The use of this compound aligns with the principles of green chemistry . It represents a shift from traditional chemical reactants derived from crude oil to those obtained from renewable resources, promoting eco-friendly manufacturing processes.

Safety and Hazards

The compound has been associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

Furan platform chemicals (FPCs), including 3-Bromofuran-2,5-dicarboxylic acid, have been identified as promising alternatives to traditional resources such as crude oil . They can be economically synthesized from biomass . The furan monomer of polyethylene furan-2,5-dicarboxylate (PEF), 2,5-furandicarboxylic acid (FDCA), is typically manufactured from lignocellulosic biomass . Bifuran polymers or bifuran-furan co-polymers, which can be synthesized from furfural derivatives, demonstrate increased resistance to UV-A, can elevate the glass transition temperature, and display remarkable O2 barrier properties .

properties

IUPAC Name

3-bromofuran-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO5/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMJHLXCYVWBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297167
Record name 3-Bromo-2,5-furandicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuran-2,5-dicarboxylic acid

CAS RN

4806-00-2
Record name 3-Bromo-2,5-furandicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4806-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,5-furandicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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